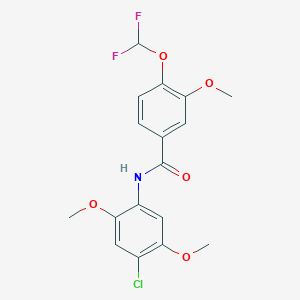
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. CDMB is a member of the benzamide family, which is a class of organic compounds that are widely used in the synthesis of various drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In animal studies, this compound has been shown to reduce inflammation and pain in various models of inflammation and pain. This compound has also been shown to inhibit the growth of various tumor cell lines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of the mechanism of action of this compound and its potential targets in various physiological processes. Additionally, the synthesis of new analogs of this compound with improved properties and reduced toxicity could be a promising direction for future research.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise in organic chemistry. The first step involves the reaction of 4-chloro-2,5-dimethoxyaniline with difluoromethyl 4-methoxybenzoate in the presence of a catalyst to form this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has potential applications in various fields of scientific research, including pharmacology, biochemistry, and medicine. In pharmacology, this compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory conditions. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In medicine, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H16ClF2NO5 |
|---|---|
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C17H16ClF2NO5/c1-23-13-8-11(14(24-2)7-10(13)18)21-16(22)9-4-5-12(26-17(19)20)15(6-9)25-3/h4-8,17H,1-3H3,(H,21,22) |
Clave InChI |
GYEHMKMTGGPVPV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)
![2,2,2-trifluoro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279690.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B279691.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
